Product packaging for 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine(Cat. No.:CAS No. 1190320-05-8)

4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1452409
CAS No.: 1190320-05-8
M. Wt: 262.02 g/mol
InChI Key: RBDCZRMXOBAKSM-UHFFFAOYSA-N
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Description

4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a high-value, multifunctionalized chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a 7-azaindole core, a privileged structure in pharmaceutical development known for its ability to mimic purine bases, facilitating targeted interactions with a wide range of biological macromolecules . The strategic incorporation of both fluoro and iodo substituents on the bicyclic aromatic system provides two distinct and complementary vectors for molecular diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) and nucleophilic aromatic substitution, enabling the rapid exploration of structure-activity relationships . This pyrrolopyridine derivative is part of a structurally related class of compounds, including the 5-fluoro-4-iodo and 6-fluoro-3-iodo isomers, which have demonstrated significant potential in various research domains . Fluorine introduction is a well-established strategy to fine-tune a molecule's electronic properties, metabolic stability, and membrane permeability. The iodine atom acts as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the systematic construction of complex molecular libraries from this central intermediate. Researchers utilize this scaffold in the design and synthesis of target molecules for probing biological systems, particularly in developing inhibitors for protein kinases and other disease-relevant enzymes where the pyrrolopyridine core often serves as a key pharmacophore . The compound is offered For Research Use Only and is strictly intended for use in laboratory research settings. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4FIN2 B1452409 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1190320-05-8

Properties

IUPAC Name

4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDCZRMXOBAKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1F)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Halogenation and Fluorination of Pyrrolo[2,3-b]pyridine Derivatives

A key method involves starting from 1H-pyrrolo[2,3-b]pyridine N-oxide and achieving regioselective fluorination followed by iodination:

  • Fluorination: Achieved via the Balz-Schiemann reaction or lithium-halogen exchange, which allows selective introduction of fluorine at the 4-position of the pyrrolo[2,3-b]pyridine ring system. This was demonstrated in a concise synthesis reported in 2003, showing efficient fluorination of the heterocycle under controlled conditions.

  • Iodination: Subsequent iodination at the 3-position can be achieved using electrophilic iodine sources under mild conditions to avoid ring degradation, although specific iodination conditions for this compound are less detailed in literature.

Multi-step Synthesis via Halogenated Pyridine Precursors

Although direct data on this compound are limited, related methods for similar heterocycles such as 5-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine provide valuable insights:

  • Starting from 2-chloro-5-fluoronicotinic acid , a sequence of reduction, oxidation, ring closure, and iodination steps leads to the target iodinated heterocycle.

  • Key steps include:

    • Reduction of 2-chloro-5-fluoronicotinic acid to 2-chloro-3-hydroxymethyl-5-fluoropyridine.
    • Oxidation to 2-chloro-3-formyl-5-fluoropyridine.
    • Ring closure with hydrazine hydrate to form the heterocyclic core.
    • Final iodination using iodine or iodide salts under alkaline conditions.
  • This method emphasizes mild reaction conditions, high safety, and suitability for industrial scale-up.

Suzuki Coupling and Halogenation Approaches

Another approach involves:

  • Using 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives as intermediates.
  • Performing Suzuki coupling with boronic acids to introduce aryl groups.
  • Subsequent bromination or iodination at specific positions using reagents such as bromine, N-bromosuccinimide (NBS), or iodine in organic solvents under controlled temperatures.

Though this method is more commonly applied to related azaindole compounds, it offers a versatile route to functionalized pyrrolo[2,3-b]pyridines, potentially adaptable to 4-fluoro-3-iodo derivatives.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents and Conditions Yield (%) Notes
1 Reduction 2-chloro-5-fluoronicotinic acid + N,N-carbonyldiimidazole, sodium borohydride, methanol, organic solvent Not specified Mild temperature, stirring 30 min to 1 h
2 Oxidation 2-chloro-3-hydroxymethyl-5-fluoropyridine + TEMPO, sodium hypochlorite, sodium bicarbonate aqueous solution 87 Performed at 3-5 °C, 30 min stirring
3 Ring closure 2-chloro-3-formyl-5-fluoropyridine + hydrazine hydrate, triethylamine, water/isopropanol, 57 °C, 5 h 82 Molar ratio hydrazine:aldehyde:base = 1-1.5:1:1-1.5; temperature 40-70 °C
4 Iodination 5-fluoro-1H-pyrazolo[3,4-b]pyridine + iodine or sodium/potassium iodide, sodium hydroxide or potassium carbonate, solvent (ethanol, DMSO, DMF, etc.), 20-100 °C Not specified Alkali choice affects reaction; mild to moderate temperature

Adapted from preparation of related fluoro-iodo heterocycles

Summary and Recommendations

  • The most reliable preparation of this compound involves stepwise functionalization , starting from a pyrrolo[2,3-b]pyridine scaffold or its N-oxide, with fluorination followed by iodination.
  • The Balz-Schiemann reaction or lithium-halogen exchange are effective for regioselective fluorination.
  • Iodination is best performed under mild alkaline conditions with iodine or iodide salts.
  • Multi-step synthetic routes involving halogenated pyridine precursors and ring closure reactions provide scalable and safe methods.
  • Suzuki coupling and subsequent halogenation offer alternative routes for functionalization but require careful control of reaction conditions.

This comprehensive analysis integrates available research and patent data to provide a professional and authoritative overview of the preparation methods for this compound, suitable for academic and industrial chemists engaged in heterocyclic synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-fluoro-3-azido-1H-pyrrolo[2,3-b]pyridine.

Scientific Research Applications

Structural Characteristics

The compound features a pyrrolo[2,3-b]pyridine core with fluorine and iodine substituents, which enhance its reactivity and biological interactions. Its molecular formula is C7H4FIN2, with a molecular weight of approximately 244.03 g/mol.

Medicinal Chemistry

4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine serves as a crucial building block in the synthesis of various therapeutic agents, particularly those targeting fibroblast growth factor receptors (FGFRs). Research indicates that derivatives of this compound exhibit potent inhibitory activity against FGFRs, which are implicated in several cancer types due to their role in cell proliferation and survival pathways .

Key Findings:

  • Inhibition of FGFRs : Compounds derived from this compound have shown IC50 values in the low nanomolar range against FGFR1, 2, and 3, indicating strong potential for cancer therapeutics .
  • Cytotoxicity : In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer cells, and induce apoptosis .

Biological Studies

The compound is also utilized in structure-activity relationship (SAR) studies to explore the effects of different substituents on biological activity. This research aids in the design of more selective and potent drugs.

Case Study Examples:

  • Anticancer Activity : A study evaluated the effects of this compound on FaDu hypopharyngeal tumor cells, revealing cytotoxic effects that surpassed those of established anticancer drugs like bleomycin.
  • Kinase Inhibition : Investigations into kinase inhibitors have demonstrated that derivatives can effectively inhibit FGFRs, suggesting their utility in oncology.

Industrial Applications

Beyond medicinal chemistry, this compound is also relevant in the synthesis of agrochemicals and other fine chemicals. Its unique properties make it suitable for developing new materials and products within the chemical industry.

Mechanism of Action

The mechanism of action of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as kinases and other enzymes. The fluorine and iodine atoms can enhance the compound’s binding affinity and specificity towards these targets. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream substrates .

Comparison with Similar Compounds

Structural Analogues in the Pyrrolo[2,3-b]pyridine Family

Key structural analogues differ in substituent positions and functional groups:

Compound Name Substituents (Positions) Key Features Reference
5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenylethynyl)-1H-pyrrolo[2,3-b]pyridine (21e) 3-(4-fluorophenylethynyl), 5-(dimethoxyphenyl) Ethynyl linker enhances π-π stacking; dimethoxyphenyl improves solubility.
3-((5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethynyl)benzonitrile (21f) 3-(benzonitrile), 5-(dimethoxyphenyl) Nitrile group increases polarity; moderate yield (37%).
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22) 5-Bromo, 1-methyl Methylation at N1 enhances metabolic stability; bromine allows further functionalization.
3-Amino-5-phenyl-1H-pyrrolo[2,3-b]pyridine (7a) 3-Amino, 5-phenyl Amino group enables hydrogen bonding; phenyl enhances lipophilicity.

Key Observations :

  • Position 3: Iodo substitution in the target compound contrasts with ethynyl, nitrile, or amino groups in analogues.
  • Position 5 : Unlike dimethoxyphenyl or bromo substituents in analogues, the target compound lacks a substituent here, which may limit interactions with hydrophobic pockets in target proteins (e.g., FGFR1’s G485 residue ).
Thieno[2,3-b]pyridine Analogues

Thieno[2,3-b]pyridines replace the pyrrole nitrogen with sulfur, altering electronic properties and solubility:

Compound Class Core Structure Solubility (mg/mL) Biological Activity Reference
Thieno[2,3-b]pyridines Sulfur-containing core <0.1 (poor) Anticancer, antimicrobial
Pyrrolo[2,3-b]pyridines Nitrogen-containing core 0.5–2.0 (moderate) FGFR inhibition, CDK1 inhibition

Key Differences :

  • Solubility: Pyrrolo derivatives (e.g., 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine) generally exhibit better aqueous solubility than thieno analogues due to reduced hydrophobicity of nitrogen vs. sulfur .
  • Bioactivity: Thieno[2,3-b]pyridines show broad-spectrum antimicrobial activity, while pyrrolo derivatives are more specific to kinase targets (e.g., FGFR1, CDK1) .
Halogen-Substituted Analogues

Halogenation impacts reactivity and binding:

Compound Name Halogens (Positions) Key Applications Reference
4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine 4-Cl, 5-F, 3-I Preclinical anticancer studies
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine 3-Br, 5-I Intermediate for Suzuki couplings
This compound 4-F, 3-I Potential kinase inhibitor scaffold

Key Trends :

  • Iodo vs. Bromo : Iodo substituents are less reactive in nucleophilic substitutions but valuable in radiochemistry (e.g., iodine-124 for PET imaging).
  • Fluorine’s Role : The 4-fluoro group in the target compound may enhance metabolic stability compared to chloro analogues .

Insights :

  • The absence of a 5-position substituent in the target compound may limit FGFR1 affinity compared to derivatives with hydrogen-bonding groups (e.g., trifluoromethyl ).

Biological Activity

4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This compound is characterized by a pyrrole ring fused to a pyridine ring, with fluorine and iodine substituents that enhance its biological activity. This article explores the biological activities associated with this compound, focusing on its mechanism of action, efficacy against various cancer types, and synthesis methods.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in cell signaling pathways that regulate cell proliferation and survival. Inhibition of these receptors can lead to reduced tumor growth and progression.

Key Mechanisms:

  • Kinase Inhibition : The compound acts as a potent inhibitor of FGFR1, FGFR2, and FGFR3. In vitro studies have demonstrated IC50 values in the nanomolar range, indicating strong inhibitory potential against these targets .
  • Induction of Apoptosis : It has been shown to induce apoptosis in breast cancer cell lines, suggesting its utility in targeted cancer therapies .
  • Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory effects, which may contribute to its therapeutic profile .

Biological Activity Data

The following table summarizes the biological activities and effects observed with this compound:

Activity Description Reference
FGFR Inhibition Potent inhibition of FGFR1, FGFR2, FGFR3 with IC50 values ranging from 7 nM to 712 nM
Cell Proliferation Inhibition Significant reduction in proliferation of breast cancer cell lines
Apoptosis Induction Induces apoptosis in cancer cells
Anti-inflammatory Effects Exhibits anti-inflammatory properties in various assays
CYP1A2 Inhibition Potential role in drug metabolism through inhibition of CYP1A2

Case Studies

Several studies have highlighted the efficacy of this compound as a therapeutic agent:

  • Study on Cancer Cell Lines : A study demonstrated that this compound significantly inhibited the proliferation of various breast cancer cell lines (e.g., 4T1) and induced apoptosis. The findings suggest its potential as a lead compound for further development in cancer therapy .
  • Inhibition of Fibroblast Growth Factor Receptors : Research indicated that derivatives of this compound effectively inhibit FGFRs implicated in tumorigenesis. The study reported promising results with nanomolar IC50 values against multiple FGFR isoforms .
  • Evaluation as an Immunomodulator : Another study explored the immunomodulatory effects of related pyrrolo[2,3-b]pyridine derivatives targeting Janus Kinase 3 (JAK3), showcasing their potential in treating immune-related diseases .

Synthesis Methods

The synthesis of this compound can be accomplished through various chemical methodologies:

  • Stepwise Synthesis : Involves protecting the nitrogen atom followed by halogenation reactions to introduce fluorine and iodine at specific positions on the pyrrole ring.
  • Cross-Coupling Reactions : Utilizes Suzuki or other cross-coupling techniques to form carbon-carbon bonds necessary for constructing the pyrrolopyridine framework .

Q & A

Q. What are the primary synthetic routes for 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, and how are reaction conditions optimized?

The synthesis typically involves regioselective halogenation and cross-coupling reactions . For example:

  • Regioselective iodination : Achieved via electrophilic substitution using iodine monochloride (ICl) in acetic acid, followed by fluorination via the Balz-Schiemann reaction .
  • Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl/heteroaryl groups at the 3-position (e.g., using Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH at 105°C) . Optimization focuses on controlling reaction temperature, catalyst loading, and solvent polarity to minimize byproducts. Yields range from 36% to 75% depending on substituent steric effects .

Q. How is the structural integrity of this compound confirmed experimentally?

  • ¹H/¹³C NMR spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon backbone. DEPT-135 experiments differentiate CH₃, CH₂, and quaternary carbons .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., observed [M+H]⁺ at m/z 486.0279 matches C₁₆H₁₇IN₅O₅ within 2 ppm error) .
  • X-ray crystallography : Resolves bond angles and substituent orientations (e.g., dihedral angles between pyrrolopyridine and aryl groups) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during fluorine/iodine substitution on the pyrrolo[2,3-b]pyridine scaffold?

  • Directing group utilization : Electron-withdrawing groups (e.g., nitro at C-4) direct electrophilic iodination to the C-3 position via resonance stabilization .
  • Temperature-controlled lithiation : Sequential Li-halogen exchange at low temperatures (−78°C) ensures precise halogen placement .
  • Computational modeling : DFT calculations predict charge distribution to guide reagent selection (e.g., iodination prefers sites with highest electron density) .

Q. How do electronic and steric effects of the 3-iodo and 4-fluoro substituents influence biological activity?

  • Kinase inhibition : The iodine atom enhances hydrophobic interactions with ATP-binding pockets (e.g., in VEGFR2 and Abl kinases), while fluorine increases metabolic stability via C-F bond strength .
  • Comparative SAR studies : Derivatives with 3-iodo-4-fluoro substitution show 10–50× higher potency than chloro or bromo analogs in cellular assays (IC₅₀ = 0.1–5 µM vs. 1–50 µM) .
  • Table 1 : Biological activity of pyrrolo[2,3-b]pyridine derivatives
SubstituentsTarget KinaseIC₅₀ (µM)Reference
3-Iodo, 4-FluoroVEGFR20.12
3-Bromo, 4-ChloroAbl T315I mutant5.8
3-Pyrimidinyl, 4-FluoroFGFR30.45

Q. How can researchers resolve contradictions in reported biological data for this compound?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase profiling) and controls (e.g., staurosporine as a pan-kinase inhibitor) to minimize variability .
  • Off-target profiling : Screen against related kinases (e.g., PDGFRα, Kit) to identify cross-reactivity .
  • Metabolic stability studies : Compare half-life (t₁/₂) in microsomal assays to clarify discrepancies in in vivo efficacy .

Methodological Considerations

Q. What functionalization strategies enable diversification of the pyrrolo[2,3-b]pyridine core for SAR studies?

  • Azide-alkyne cycloaddition : Introduce triazole moieties at C-3 via Cu-catalyzed click chemistry (e.g., 3-(1-benzyl-1H-1,2,3-triazol-4-yl) derivatives) .
  • Nitro reduction : Convert C-5 nitro groups to amines for further amide coupling (e.g., using H₂/Pd-C) .
  • Protecting group strategies : Temporary protection of the NH group with Boc or SEM enables selective functionalization at C-5/C-7 positions .

Q. What analytical techniques are critical for purity assessment in complex reaction mixtures?

  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) resolve regioisomers, with MS detection confirming molecular ions .
  • Elemental analysis : Validates halogen content (e.g., % iodine within ±0.3% of theoretical) .
  • TLC monitoring : Silica gel plates (ethyl acetate/hexane) track reaction progress and byproduct formation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

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